molecular formula C15H11NO3S B7637787 2-[2-(5-Methylthiophen-2-yl)-2-oxoethyl]isoindole-1,3-dione

2-[2-(5-Methylthiophen-2-yl)-2-oxoethyl]isoindole-1,3-dione

Cat. No. B7637787
M. Wt: 285.3 g/mol
InChI Key: LKOQRELTOFWKFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-(5-Methylthiophen-2-yl)-2-oxoethyl]isoindole-1,3-dione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as MITO-2, and it has been synthesized using various methods. MITO-2 has shown promising results in scientific research, and it is believed to have a mechanism of action that can be beneficial for various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of MITO-2 is not fully understood, but it is believed to work by improving mitochondrial function and reducing oxidative stress. MITO-2 has been reported to activate the mitochondrial biogenesis pathway, which is responsible for the formation of new mitochondria. This can lead to an increase in energy production and cellular metabolism, which is beneficial for various physiological processes. Additionally, MITO-2 has been reported to reduce oxidative stress by scavenging free radicals and reducing inflammation.
Biochemical and physiological effects:
MITO-2 has been reported to have various biochemical and physiological effects. It has been shown to improve mitochondrial function, increase energy production, and reduce oxidative stress. Additionally, MITO-2 has been reported to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases.

Advantages and Limitations for Lab Experiments

MITO-2 has several advantages for lab experiments. It is a stable compound that can be easily synthesized with good purity and yield. Additionally, it has been reported to have low toxicity, making it safe for use in in vitro and in vivo experiments. However, one limitation of MITO-2 is that its mechanism of action is not fully understood, which can make it challenging to interpret the results of experiments.

Future Directions

There are several future directions for research on MITO-2. One area of research is to further investigate its mechanism of action and how it can be used to improve mitochondrial function. Additionally, more studies are needed to determine the potential applications of MITO-2 in the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders. Further research is also needed to determine the optimal dosage and administration of MITO-2 for various applications.

Synthesis Methods

MITO-2 can be synthesized using various methods, including the reaction of 5-methylthiophene-2-carboxylic acid with ethyl 2-aminoacetate, followed by cyclization using trifluoroacetic acid. Another method involves the reaction of 5-methylthiophene-2-carboxylic acid with 2-aminoethanol, followed by cyclization using acetic anhydride. Both methods have been reported to yield MITO-2 with good purity and yield.

Scientific Research Applications

MITO-2 has shown potential in various scientific research applications. It has been reported to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders. MITO-2 has also been studied for its ability to improve mitochondrial function, which is crucial for energy production and cellular metabolism. Additionally, MITO-2 has been reported to have neuroprotective effects, making it a potential candidate for the treatment of neurological disorders.

properties

IUPAC Name

2-[2-(5-methylthiophen-2-yl)-2-oxoethyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO3S/c1-9-6-7-13(20-9)12(17)8-16-14(18)10-4-2-3-5-11(10)15(16)19/h2-7H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKOQRELTOFWKFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(=O)CN2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-(5-Methylthiophen-2-yl)-2-oxoethyl)isoindoline-1,3-dione

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